molecular formula C10H12FNO3S B14830534 N-(2-Cyclopropoxy-5-fluorophenyl)methanesulfonamide

N-(2-Cyclopropoxy-5-fluorophenyl)methanesulfonamide

Cat. No.: B14830534
M. Wt: 245.27 g/mol
InChI Key: ILFXWCWSOIGHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyclopropoxy-5-fluorophenyl)methanesulfonamide: is a chemical compound with the molecular formula C10H12FNO3S and a molecular weight of 245.273 g/mol . This compound belongs to the class of sulfonamides, which are widely used in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C10H12FNO3S

Molecular Weight

245.27 g/mol

IUPAC Name

N-(2-cyclopropyloxy-5-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C10H12FNO3S/c1-16(13,14)12-9-6-7(11)2-5-10(9)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

ILFXWCWSOIGHHK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)F)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyclopropoxy-5-fluorophenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize the yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Cyclopropoxy-5-fluorophenyl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like or .

    Reduction: Reduction reactions can be performed using reducing agents such as or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(2-Cyclopropoxy-5-fluorophenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a tool to understand the biochemical pathways involving sulfonamides.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting bacterial infections. Its sulfonamide group is known for its antibacterial properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-5-fluorophenyl)methanesulfonamide involves the inhibition of specific enzymes or proteins. The sulfonamide group interacts with the active site of the target enzyme, blocking its activity. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • N-(2-Fluorophenyl)methanesulfonamide
  • N-(2-Chlorophenyl)methanesulfonamide
  • N-(2-Hydroxyphenyl)methanesulfonamide

Comparison:

  • N-(2-Cyclopropoxy-5-fluorophenyl)methanesulfonamide has a unique cyclopropoxy group, which imparts distinct chemical and biological properties compared to its analogs.
  • The presence of the fluorine atom enhances its stability and reactivity.
  • The cyclopropoxy group can influence the compound’s interaction with biological targets, potentially leading to improved efficacy in medicinal applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.